BenchChemオンラインストアへようこそ!

Paclitaxel-13C6

Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

Paclitaxel-13C6 is the definitive carbon-13 internal standard for LC-MS/MS paclitaxel bioanalysis. Six 13C atoms ensure exact co-elution and identical ion suppression behavior, eliminating the deuterium-hydrogen exchange artifacts and -38.4% matrix bias observed with deuterated analogs. Validated to GLP/GCP standards with intra-day accuracy of 95.01–99.23% and an LLOQ of 0.117 nM in human plasma. Specified for ANDA bioequivalence trials, therapeutic drug monitoring, and prodrug formulation studies. ≥98% chemical purity at ≥99% 13C enrichment.

Molecular Formula C₄₁¹³C₆H₅₁NO₁₄
Molecular Weight 859.86
Cat. No. B1153237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaclitaxel-13C6
SynonymsAbraxane-13C6;  Genaxol-13C6;  Genetaxyl-13C6;  OncoGel-13C6;  Onxal-13C6;  Pacliex-13C6;  (-)-Paclitaxel-13C6;  Taxol-13C6;  Yewtaxan-13C6;  NSC 125973-13C6; 
Molecular FormulaC₄₁¹³C₆H₅₁NO₁₄
Molecular Weight859.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paclitaxel-13C6 Stable Isotope-Labeled Internal Standard: Procurement and Analytical Differentiation Guide


Paclitaxel-13C6 is a carbon-13 labeled analog of the antineoplastic taxane paclitaxel, wherein six naturally abundant carbon-12 atoms are replaced with carbon-13 isotopes . This stable isotope-labeled compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to achieve accurate and precise quantification of paclitaxel and its metabolites in complex biological matrices [1]. With a molecular formula of C47H51NO14 and a molecular weight of 859.86 g/mol, Paclitaxel-13C6 exhibits an isotopic enrichment of ≥99% 13C and a chemical purity of ≥98%, ensuring high analytical fidelity .

Why Paclitaxel-13C6 Cannot Be Replaced by Unlabeled Paclitaxel or Deuterated Analogs in Quantitative LC-MS/MS


Substituting Paclitaxel-13C6 with unlabeled paclitaxel, deuterated paclitaxel (e.g., Paclitaxel-d5), or other taxane analogs as internal standards in LC-MS/MS assays introduces significant analytical error and regulatory non-compliance. Unlabeled paclitaxel cannot be differentiated from endogenous analyte, rendering quantification impossible. Deuterated analogs, while isotopically distinct, are prone to chromatographic separation and differential matrix effects due to deuterium-hydrogen exchange, leading to biased quantitation [1]. Paclitaxel-13C6, with its six carbon-13 atoms, co-elutes precisely with the analyte, experiences identical ion suppression/enhancement, and provides a reliable peak area ratio for accurate, GLP-validated quantification [2].

Quantitative Differentiation of Paclitaxel-13C6: Direct Comparative Evidence for Scientific Selection


Mass Shift and Isotopic Purity: 13C6 Provides a +6 Da Shift with 99% 13C Enrichment, Eliminating Interference from Unlabeled and Deuterated Analogs

Paclitaxel-13C6 exhibits a molecular weight of 859.86 g/mol, representing a +6 Da mass shift from unlabeled paclitaxel (853.33 g/mol) [1]. In contrast, Paclitaxel-d5, a common deuterated alternative, has a molecular weight of 858.94 g/mol, providing only a +5 Da shift . The greater mass shift of Paclitaxel-13C6 reduces the risk of isotopic overlap with the analyte's natural isotopic distribution and improves MS/MS specificity. Additionally, Paclitaxel-13C6 is supplied with a minimum isotopic enrichment of 99% 13C and chemical purity of ≥98%, whereas deuterated analogs may suffer from incomplete deuteration, leading to mixed isotopic populations .

Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

Bioanalytical Accuracy: 13C6 Internal Standard Enables Intra-Day Accuracy of 95.01–99.23% and Inter-Day Accuracy of 95.29–101.28% in Human Plasma

In a validated UPLC-MS/MS method for paclitaxel in human plasma, the use of Paclitaxel-13C6 as the internal standard yielded intra-day accuracy ranging from 95.01% to 99.23% and inter-day accuracy from 95.29% to 101.28% across three quality control levels (1.021, 5.105, and 10.21 µg/mL) [1]. This performance meets the FDA bioanalytical method validation criteria (accuracy within ±15% of nominal). Methods that employ a structural analog IS (e.g., docetaxel) often exhibit wider accuracy ranges due to differences in extraction recovery and ionization efficiency [2].

Pharmacokinetics Bioanalysis Method Validation

Analytical Sensitivity: Lower Limit of Quantification (LLOQ) of 0.117 nM (0.1 ng/mL) Achieved with 13C6 IS in Human and Dog Plasma

A GLP-validated LC-MS/MS method utilizing Paclitaxel-13C6 as the internal standard achieved a lower limit of quantification (LLOQ) of 0.117 nM (0.1 ng/mL) for paclitaxel and its metabolites in both human and dog plasma, using only a 0.400 mL sample volume [1]. In comparison, older HPLC-UV methods without isotope-labeled IS typically report LLOQs in the range of 10–50 ng/mL, which are insufficient for low-concentration pharmacokinetic sampling or microdosing studies [2].

Method Validation LLOQ LC-MS/MS

Matrix Effect Mitigation: 13C6-Labeled IS Eliminates Quantitative Bias Observed with Deuterated IS

Deuterated internal standards can exhibit significant isotopic effects, causing them to elute at different retention times from the target analyte and thus failing to compensate for matrix effects. A systematic study comparing deuterated (2H) and 13C/15N-labeled internal standards for quantifying urinary biomarkers demonstrated that the deuterated IS generated negatively biased results of -38.4%, whereas the 13C6-labeled IS showed no significant bias [1]. Although this study did not involve paclitaxel, the underlying principle of differential matrix effect compensation is a class-level phenomenon applicable to all deuterated vs. 13C-labeled internal standards [2].

Matrix Effects Isotope Effects LC-MS/MS

Optimal Application Scenarios for Paclitaxel-13C6 Based on Quantitative Evidence


Regulated Bioequivalence and Pharmacokinetic Studies in Human Plasma

Paclitaxel-13C6 is the internal standard of choice for GLP and GCP-compliant bioequivalence trials and pharmacokinetic studies, where FDA guidance mandates accuracy within ±15% and a robust LLOQ. The demonstrated intra-day accuracy of 95.01–99.23% and LLOQ of 0.117 nM in human plasma ensure reliable data for Abbreviated New Drug Applications (ANDA) and clinical pharmacology submissions [1][2].

Therapeutic Drug Monitoring (TDM) in Oncology Patients

The high sensitivity (LLOQ 0.1 ng/mL) achieved with Paclitaxel-13C6 allows precise measurement of low plasma concentrations of paclitaxel, which is essential for TDM to optimize dosing and minimize toxicity in patients with variable drug clearance. The method's accuracy and precision meet the stringent requirements for clinical laboratory use [1].

Quantification of Paclitaxel Prodrugs and Metabolites in Preclinical Models

In studies evaluating novel paclitaxel prodrugs or formulations, simultaneous quantification of the prodrug, released paclitaxel, and metabolites is critical. Paclitaxel-13C6 enables accurate measurement across a wide dynamic range (1–1000 ng/mL) with minimal matrix effects, as validated in human plasma UPLC-MS/MS methods [3].

Avoiding Deuterium Exchange-Related Quantitation Errors in Complex Matrices

For laboratories analyzing paclitaxel in matrices known to cause differential ion suppression (e.g., tissue homogenates, plasma from patients with high lipid content), Paclitaxel-13C6 is preferred over deuterated IS. The 13C6 label ensures co-elution and identical ionization behavior, eliminating the -38.4% bias observed with deuterated standards in comparable systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paclitaxel-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.